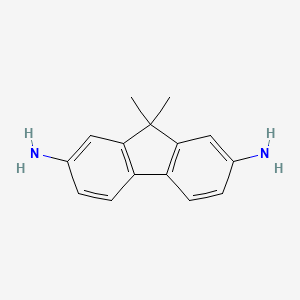
9,9-dimethyl-9H-fluorene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-dimethyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H16N2. It is a derivative of fluorene, characterized by the presence of two amino groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound is known for its applications in various fields, including organic electronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-9H-fluorene-2,7-diamine typically involves the Friedel-Crafts alkylation reaction. One common method is the reaction of fluorene with dimethyl carbonate in the presence of an alkaline catalyst. The reaction is carried out in an organic solvent system at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-dimethyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted fluorene derivatives.
Applications De Recherche Scientifique
9,9-dimethyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials .
Mécanisme D'action
The mechanism of action of 9,9-dimethyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets. In the context of OLEDs, it acts as a hole transport material, facilitating the movement of positive charges within the device. The compound’s structure allows it to participate in charge transfer processes, enhancing the efficiency of electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: Another fluorene derivative used in OLEDs.
9,9-dioctylfluorene-2,7-diamine: A similar compound with longer alkyl chains, affecting its solubility and electronic properties.
9,9-dihexyl-2,7-dibromofluorene: A brominated derivative used in polymer synthesis.
Uniqueness
9,9-dimethyl-9H-fluorene-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties. Its dual amino groups and methyl substitutions make it particularly suitable for applications in organic electronics, where efficient charge transport is crucial .
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
9,9-dimethylfluorene-2,7-diamine |
InChI |
InChI=1S/C15H16N2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,16-17H2,1-2H3 |
Clé InChI |
FUKMZONXXALQHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
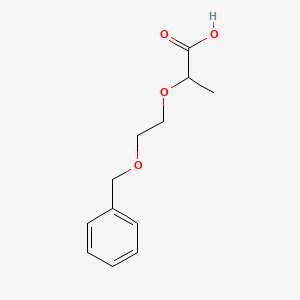
![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)
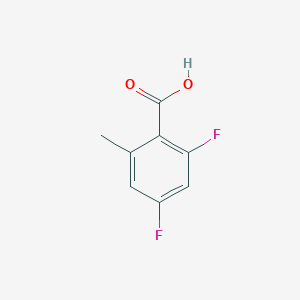
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)
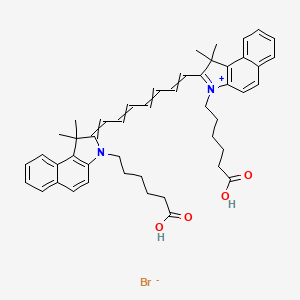
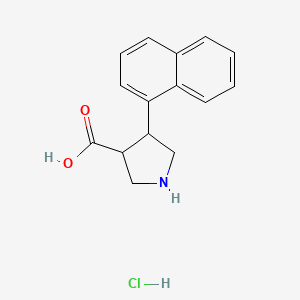
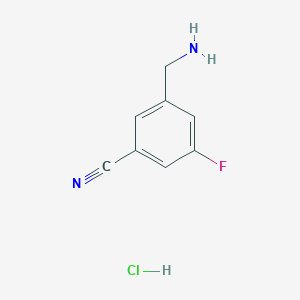
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)
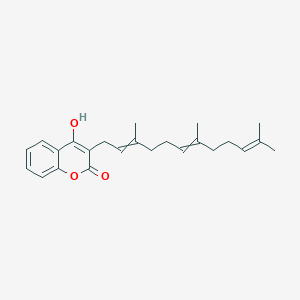
![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
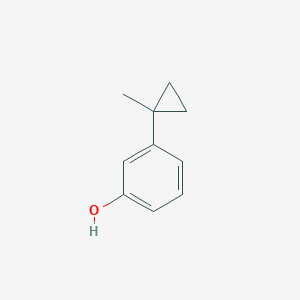
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)
![Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12505680.png)
